molecular formula C24H44N4O4S B069435 索非加特兰 CAS No. 187602-11-5

索非加特兰

货号 B069435
CAS 编号: 187602-11-5
分子量: 484.7 g/mol
InChI 键: MNMZVSQUWOILCZ-GUMHCPJTSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

The molecular structure of a compound like Sofigatran can be analyzed using various techniques. These techniques can provide insights into the compound’s physical and chemical properties, its interactions with other molecules, and its behavior under different conditions .


Chemical Reactions Analysis

The analysis of chemical reactions involves studying the transformation of reactants into products. This includes understanding the mechanism of the reaction, identifying intermediates and transition states, and determining the rate of the reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of Sofigatran, like any other compound, can be analyzed using various techniques. These properties include its molecular weight, solubility, melting point, boiling point, and others .

科学研究应用

  1. 达比加群与血凝块对纤维蛋白溶解的敏感性:达比加群是一种直接凝血酶抑制剂,在临床上相关浓度下,可增强血浆凝块对组织型纤溶酶原激活剂 (t-PA) 诱导的溶解的敏感性。这是通过减少凝血酶可激活的纤维蛋白溶解抑制剂 (TAFI) 的激活和改变凝块结构来实现的 (Ammollo、Semeraro、Incampo、Semeraro 和 Colucci,2010 年).

  2. 达比加群和利伐沙班在抗磷脂质综合征中的失败:在三例抗磷脂质综合征 (APS) 患者的病例系列中,使用达比加群和利伐沙班等直接口服因子抑制剂 (DOFI) 未能预防血栓栓塞。这些病例突出了 DOFI 疗法在 APS 中的潜在局限性,不包括临床试验设置 (Schaefer、McBane、Black、Williams、Moder 和 Wysokinski,2014 年).

  3. 达比加群对纤维蛋白溶解抵抗的影响:与利伐沙班和阿哌沙班不同,达比加群降低了非瓣膜性房颤患者的纤维蛋白溶解抵抗。这种降低主要是由于达比加群对 TAFI 激活的显着影响,这可能在使新生血栓更容易受到纤溶蛋白依赖性降解方面发挥作用 (Semeraro、Incampo、Ammollo、Dellanoce、Paoletti、Testa 和 Colucci,2016 年).

属性

IUPAC Name

propyl N-[(2S)-1-[(2S)-2-[(4-aminocyclohexyl)methylcarbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxo-3-propan-2-ylsulfanylbutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H44N4O4S/c1-6-14-32-23(31)27-20(24(4,5)33-16(2)3)22(30)28-13-7-8-19(28)21(29)26-15-17-9-11-18(25)12-10-17/h16-20H,6-15,25H2,1-5H3,(H,26,29)(H,27,31)/t17?,18?,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNMZVSQUWOILCZ-GUMHCPJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)NC(C(=O)N1CCCC1C(=O)NCC2CCC(CC2)N)C(C)(C)SC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC(=O)N[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC2CCC(CC2)N)C(C)(C)SC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H44N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sofigatran

CAS RN

187602-11-5
Record name Sofigatran [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187602115
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SOFIGATRAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5X6P105U1Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sofigatran
Reactant of Route 2
Sofigatran
Reactant of Route 3
Sofigatran
Reactant of Route 4
Sofigatran
Reactant of Route 5
Sofigatran
Reactant of Route 6
Reactant of Route 6
Sofigatran

Citations

For This Compound
25
Citations
I Ahrens, K Peter, GYH Lip, C Bode - Discovery medicine, 2012 - discoverymedicine.com
… Sofigatran, is a direct oral thrombin inhibitor with a competitive binding mechanism. It has … Results of this trial have not been published and the clinical development of sofigatran has …
Number of citations: 42 www.discoverymedicine.com
R Artang, E Rome, JD Nielsen, HJ Vidaillet - The American journal of …, 2013 - Elsevier
Dabigatran has been associated with greater risk of myocardial infarction (MI) than warfarin. It is unknown whether the increased risk is unique to dabigatran, an adverse effect shared …
Number of citations: 127 www.sciencedirect.com
F Dentali, N Riva, M Crowther, AGG Turpie, GYH Lip… - Circulation, 2012 - Am Heart Assoc
Background— Novel oral anticoagulants (NOACs) have been proposed as alternatives to vitamin K antagonists for the prevention of stroke and systemic embolism in patients with atrial …
Number of citations: 509 www.ahajournals.org
E Broussalis, W Anna, E Trinka, S Mutzenbach… - Drug discovery today, 2014 - Elsevier
… inhibitor with a competitive binding mechanism A Phase II trial for the treatment of DVT but results of this trial have not been published and the clinical development of sofigatran has …
Number of citations: 11 www.sciencedirect.com
I Ahrens, GYH Lip, K Peter - Thrombosis and haemostasis, 2010 - thieme-connect.com
Oral anticoagulation has been limited to vitamin K antagonists (VKAs) for over 60 years. VKAs are effective and recommended for the prevention of venous and arterial …
Number of citations: 309 www.thieme-connect.com
N Riva, F Dentali, ET Permunian… - Seminars in thrombosis …, 2016 - thieme-connect.com
The novel direct oral anticoagulants (DOACs) have been proposed as alternatives to low-molecular-weight heparins (LMWHs) for the prevention of venous thromboembolism in …
Number of citations: 25 www.thieme-connect.com
AS Manolis, TA Manolis - Hospital Chronicles, 2011 - hospitalchronicles.gr
Only after the elapse of over half-a-century of warfarin's reign are we witnessing significant progress in anticoagulation therapy with the advent of new anticoagulants with predictable …
Number of citations: 4 www.hospitalchronicles.gr
A Straub, S Roehrig, A Hillisch - … Chemie International Edition, 2011 - Wiley Online Library
To prevent thromboses after surgery, patients have until now had to inject themselves daily with heparin. For stroke prophylaxis in atrial fibrillation, patients take vitamin K antagonists of …
Number of citations: 80 onlinelibrary.wiley.com
S Shah, T Nayfeh, B Hasan, M Urtecho, M Firwana… - Chest, 2022 - Elsevier
… or dabigatran or desulfatohirudin or efegatran or flovagatran or hirudin or hirugen or inogatran or lepirudin or melagatran or napsagatran or odiparcil or pegmusirudin or sofigatran or …
Number of citations: 3 www.sciencedirect.com
Ε Σταμέλου - 2015 - ir.lib.uth.gr
Introduction: Over the last decade there has been a number of guidelines published, aimed at improving the quality of reporting in published studies and reviews. In systematic reviews …
Number of citations: 2 ir.lib.uth.gr

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。